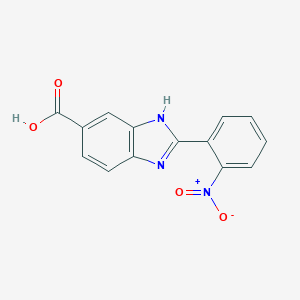

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDEJPRBPXJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434269 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190121-93-8 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and key physicochemical parameters such as acidity constants (pKa), lipophilicity (logP), and aqueous solubility. By synthesizing theoretical predictions with established experimental protocols, this guide offers a robust framework for understanding and utilizing this compound in medicinal chemistry and materials science. Particular emphasis is placed on the causality behind experimental choices and the interpretation of data, ensuring a high standard of scientific integrity and practical utility.

Introduction: The Benzimidazole Scaffold in Modern Research

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic pharmacophore in drug design and development.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of benzimidazole derivatives, such as solubility and acidity, can be significantly modulated by introducing substituents at various positions on the ring.[1][3]

The subject of this guide, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates three key functional motifs:

-

The Benzimidazole Core: Provides a rigid, aromatic scaffold with both hydrogen bond donor (N-H) and acceptor (N) sites.[3][4]

-

The 5-Carboxylic Acid Group: Introduces a primary acidic center, significantly impacting aqueous solubility and providing a handle for forming salts or amide derivatives.

-

The 2-(2-Nitrophenyl) Group: This substituent is of particular interest. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), which can be cleaved using light.[5][6] This suggests potential applications in photocaging, allowing for the controlled release of the molecule or a linked therapeutic agent with spatiotemporal precision.[7]

This guide will systematically explore the properties arising from this unique combination of functional groups.

Molecular Structure and Core Physicochemical Properties

The key to predicting the behavior of a molecule lies in understanding its fundamental physicochemical properties. These parameters govern everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a biological system.[8]

Figure 1. Chemical structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

Figure 1. Chemical structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

Table 1: Summary of Predicted and Key Physicochemical Properties

| Property | Predicted Value / Information | Significance in Research & Development |

| Molecular Formula | C₁₄H₉N₃O₄ | Defines the elemental composition and exact molecular weight. |

| Molecular Weight | 283.24 g/mol | Essential for all stoichiometric calculations, solution preparation, and assay analysis. |

| XLogP3 | 2.9 | A measure of lipophilicity. A value <5 is favorable for oral bioavailability under Lipinski's Rule of 5.[8] |

| Hydrogen Bond Donors | 2 (imidazole N-H, carboxyl -OH) | Influences solubility, crystal packing, and receptor binding interactions. |

| Hydrogen Bond Acceptors | 5 (nitro O, carboxyl O, imidazole N) | Key determinant of solubility in polar solvents and interaction with biological targets. |

| pKa (Predicted) | Acidic: ~4.0 (Carboxylic Acid)Basic: ~4.5 (Imidazole) | Governs ionization state, solubility, and membrane permeability at different physiological pH values. |

| Aqueous Solubility | Low | Benzimidazoles generally have low water solubility, which presents challenges for formulation and bioavailability.[9] |

| Melting Point | High (>300 °C typical for core) | Benzimidazole structures are generally stable at high temperatures.[1] |

Note: Predicted values are computationally derived and serve as estimates. Experimental verification is crucial and protocols are provided in Section 4.

Synthesis and Spectroscopic Characterization

The synthesis of 2-substituted benzimidazoles is most commonly achieved via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10][11]

Synthetic Workflow

The synthesis of the title compound proceeds via the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzoic acid . The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the cyclization.

Caption: Synthetic workflow for the target compound via Phillips-Ladenburg condensation.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[10][12]

-

Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and 2-nitrobenzoic acid (1.05 eq).

-

Acid Catalyst: Add 4M hydrochloric acid as the reaction solvent. The acid serves to protonate the carbonyl, activating it for nucleophilic attack, and to keep the diamine starting material soluble.

-

Heating: Heat the mixture to reflux (typically ~110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13][14]

-

Work-up: After cooling to room temperature, the acidic solution is carefully neutralized with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide). The product, being less soluble at neutral pH, will precipitate out of the solution.

-

Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a cold non-polar solvent like ethanol to remove unreacted starting materials.[13][14] Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Structural confirmation is essential. A combination of spectroscopic methods provides unambiguous proof of identity.[14][15]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence and connectivity of aromatic and acidic protons. Key signals would include the N-H proton of the imidazole, the -COOH proton, and the distinct patterns of the two substituted benzene rings.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups.[13] Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, an N-H stretch for the imidazole, a C=O stretch for the carbonyl, and N-O stretches for the nitro group.

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.

Key Experimental Protocols for Physicochemical Characterization

While computational predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard in drug development.[16][17] The following protocols are designed to be robust and self-validating.

Determination of pKa via UV-Vis Spectrophotometry

The pKa is the pH at which a compound is 50% ionized. This property is critical as ionization state affects solubility, permeability, and target binding. The pKa of benzimidazoles can be determined reliably using UV-Vis spectroscopy, potentiometric titration, or capillary electrophoresis.[9][18][19]

Causality: The UV-Vis absorbance spectrum of the compound will change as a function of pH because the protonated and deprotonated forms have different electronic structures and thus absorb light differently. By monitoring this change, we can determine the pKa.

Caption: Workflow for kinetic aqueous solubility determination.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

-

Aqueous Addition: Add an aliquot from each well of the DMSO plate to a corresponding well in a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<2%).

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow precipitation to occur. [20]5. Detection: Determine the solubility by one of two common methods:

-

Nephelometry: Measure the light scattering in each well. The concentration at which light scattering sharply increases indicates the point of precipitation. [21] * HPLC Quantification: Filter the plate to remove any precipitate. Quantify the concentration of the compound remaining in the filtrate (the saturated solution) using HPLC-UV analysis. [22]

-

Potential Applications and Scientific Context

The unique structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid suggests several areas of application:

-

Photocaged Compounds: The ortho-nitrobenzyl group is a classic photolabile protecting group. [5]Upon irradiation with UV light (typically ~365 nm), the group undergoes an intramolecular rearrangement, leading to its cleavage. [23]This allows the core benzimidazole structure to be "caged" and then released at a specific time and location, a powerful tool for studying biological systems.

-

Medicinal Chemistry Scaffold: The core molecule can serve as a starting point for creating a library of derivatives. The carboxylic acid at the 5-position is an ideal handle for amide coupling, allowing for the attachment of various fragments to explore structure-activity relationships (SAR).

-

Materials Science: Benzimidazole derivatives are investigated for their electronic properties and can be used in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. [24][25]The nitro group can be reduced to an amine, providing another site for chemical modification.

Conclusion

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a multifaceted compound whose physicochemical properties are dictated by the interplay of its benzimidazole core, its acidic carboxyl group, and its photolabile nitrophenyl substituent. A thorough understanding and experimental validation of its pKa, logP, and solubility are paramount for its successful application in any research endeavor. The protocols and insights provided in this guide serve as a rigorous foundation for scientists aiming to unlock the full potential of this and related molecules in drug discovery, chemical biology, and materials science.

References

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). MDPI. [Link]

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1968). Chemical Reviews. [Link]

-

Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate. [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. (2006). PubMed. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2011). ACS Publications. [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2018). National Institutes of Health. [Link]

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (2016). Bulgarian Chemical Communications. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]

- Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (1967).

-

Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed. [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). ResearchGate. [Link]

-

New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. (2021). ResearchGate. [Link]

-

New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPoc) Moiety. (2001). ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2022). National Institutes of Health. [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). (n.d.). ResearchGate. [Link]

-

A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). IJPCBS. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. [Link]

-

Photoremovable Protecting Groups. (2022). MDPI. [Link]

-

The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]

-

Photolabile protecting group. (n.d.). Wikipedia. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]

-

Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2018). ResearchGate. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Longdom Publishing. [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). IOSR-JAC. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Publications. [Link]

-

Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). National Institutes of Health. [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Methodological Guide to the Structural Elucidation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid

<

A Senior Application Scientist's Perspective on Synthesis, Crystallization, and Advanced Structural Analysis

Disclaimer: As of January 2026, a comprehensive, publicly available crystal structure for the specific compound 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD).[1] This guide, therefore, presents a robust, scientifically-grounded methodological framework for its synthesis, crystallization, and in-depth structural characterization. The protocols and analyses described herein are based on established best practices and data from closely related benzimidazole analogs, providing a complete roadmap for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2] The specific functionalization of the benzimidazole ring system allows for the fine-tuning of these properties. In the target molecule, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, the substituents are of particular interest:

-

The 2-(2-Nitrophenyl) group introduces significant steric and electronic effects. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic properties, receptor-binding interactions, and potential as a synthetic intermediate.

-

The 5-Carboxylic acid group provides a key site for hydrogen bonding, salt formation, and potential coordination to metallic centers. This functionality is critical for modulating solubility, crystal packing, and interaction with biological targets.

A thorough understanding of the three-dimensional structure of this molecule is paramount for rational drug design and the development of new materials. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern the solid-state properties of the compound. This guide provides a comprehensive workflow, from initial synthesis to advanced computational analysis, to achieve this goal.

Part 1: Synthesis and Crystallization: From Reagents to Single Crystals

The first critical phase is the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Section 1.1: Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[3]

For the target molecule, the logical precursors are 3,4-diaminobenzoic acid and 2-nitrobenzoic acid .

Reaction Scheme:

-

Reactants: 3,4-Diaminobenzoic acid and 2-Nitrobenzoic acid.

-

Catalyst/Solvent: A strong acid such as hydrochloric acid (HCl) or a polyphosphoric acid (PPA) is typically used to catalyze the condensation and dehydration steps.

-

Conditions: The reaction mixture is heated, often to reflux, to drive the cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-diaminobenzoic acid (1.0 eq) and 2-nitrobenzoic acid (1.0 eq).

-

Acid Addition: Add a suitable amount of 4M hydrochloric acid or polyphosphoric acid to the flask to act as both a solvent and a catalyst.

-

Heating: Heat the mixture to reflux (typically 100-140°C) for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

Section 1.2: The Art of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The presence of the carboxylic acid and the polar nitro group suggests that solvents capable of hydrogen bonding will be effective.

-

Method of Choice: Slow evaporation is a reliable technique for molecules of this type.

-

Solvent Screening: A range of polar solvents should be screened, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Step-by-Step Procedure:

-

Prepare a saturated solution of the purified compound in a chosen solvent (e.g., DMF) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

Part 2: Structural Characterization via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Caption: Overall workflow from synthesis to advanced analysis.

Section 2.1: Data Collection and Refinement

A suitable crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected. The resulting data is then processed to solve and refine the crystal structure using specialized software.

Typical Data to be Obtained: The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. Based on analogous structures, we can anticipate the key parameters.

| Parameter | Expected Value / Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The precise dimensions and angles of the repeating unit. |

| Z | 2 or 4 | The number of molecules in one unit cell. |

| Bond Lengths (Å) | e.g., C-N, C=O, N-O | Provides exact intramolecular distances. |

| **Bond Angles (°) ** | e.g., O-N-O, C-C-C | Defines the geometry around each atom. |

| Torsion Angles (°) | C-C-C-C | Describes the conformation of the molecule, especially the twist between the phenyl and benzimidazole rings. |

Part 3: In-depth Analysis of the Crystal Structure

With a refined crystal structure in hand, the focus shifts to a deeper analysis of the molecular conformation and the non-covalent interactions that dictate the crystal packing.

Section 3.1: Molecular Conformation

A key feature to analyze is the dihedral angle between the benzimidazole ring system and the 2-nitrophenyl substituent. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance from the ortho-nitro group, which forces a twisted conformation. This twist is critical as it dictates the overall shape of the molecule and how it can interact with neighboring molecules or a biological receptor.

Caption: Atom numbering scheme for the target molecule.

Section 3.2: Supramolecular Assembly and Intermolecular Interactions

The true elegance of a crystal structure lies in its supramolecular assembly. The combination of the carboxylic acid, the benzimidazole N-H, and the nitro group creates a rich landscape for hydrogen bonding and other non-covalent interactions.

Expected Key Interactions:

-

Carboxylic Acid Dimer: The most common and robust interaction for carboxylic acids is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. This involves two molecules linked by strong O-H···O hydrogen bonds.

-

N-H···O/N-H···N Bonds: The benzimidazole N-H group is a potent hydrogen bond donor and can interact with the oxygen atoms of the nitro group, the carboxylic acid, or the nitrogen atom of an adjacent benzimidazole.

-

π-π Stacking: The planar aromatic rings of the benzimidazole and nitrophenyl groups are likely to engage in π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.

Caption: Classic carboxylic acid hydrogen-bonded dimer motif.

Section 3.3: Hirshfeld Surface Analysis

To quantify and visualize these complex intermolecular interactions, Hirshfeld surface analysis is an indispensable tool. This analysis maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular contacts.

-

d_norm surface: This surface map highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, with the intensity of the color corresponding to the strength of the interaction.

-

2D Fingerprint Plots: These plots decompose the Hirshfeld surface into contributions from specific atom-pair contacts (e.g., H···O, H···H, C···H), providing a quantitative percentage breakdown of the interactions that stabilize the crystal structure.

Anticipated Hirshfeld Analysis Results:

| Contact Type | Expected Contribution | Significance |

| H···O / O···H | High (~25-35%) | Dominated by strong N-H···O and O-H···O hydrogen bonds. |

| H···H | High (~30-40%) | Represents the large surface area of hydrogen atoms. |

| C···H / H···C | Moderate (~10-20%) | Indicates weaker C-H···π interactions. |

| C···C | Low-Moderate (~5-10%) | Corresponds to π-π stacking interactions. |

| N···H / H···N | Low (~2-5%) | Highlights specific N-H···N or C-H···N contacts. |

Part 4: Computational Modeling with Density Functional Theory (DFT)

To complement the experimental X-ray data, computational methods like Density Functional Theory (DFT) provide deeper insights into the molecule's intrinsic electronic properties.

Protocol: DFT Calculations

-

Geometry Optimization: The molecular geometry is optimized in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). This allows for a direct comparison between the theoretical, low-energy conformation and the experimentally observed conformation in the solid state. Discrepancies often highlight the influence of crystal packing forces.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Conclusion

The structural elucidation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid requires a multi-faceted approach that integrates robust organic synthesis, meticulous crystallization, precise single-crystal X-ray diffraction, and insightful computational analysis. While a published structure is not yet available, the methodological framework detailed in this guide provides a clear and comprehensive pathway for its determination. The resulting structural data, from the intramolecular conformation to the supramolecular architecture, will be invaluable for advancing the use of this and related benzimidazole scaffolds in the fields of drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 25, 2026, from [Link][4]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved January 25, 2026, from [Link][5]

-

Oriental Journal of Chemistry. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 25, 2026, from [Link][6]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved January 25, 2026, from [Link][2]

-

National Institutes of Health (NIH). (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved January 25, 2026, from [Link][3]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved January 25, 2026, from [Link][7]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 25, 2026, from [Link][1]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. medcraveonline.com [medcraveonline.com]

An In-Depth Technical Guide to the Solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid in Organic Solvents

Executive Summary

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its wide spectrum of pharmacological activities.[1][2] The specific substitution pattern of this molecule, featuring a nitrophenyl group and a carboxylic acid moiety, suggests significant potential in drug discovery, particularly given that nitrophenyl substituents have been identified as important for biological activity in related series.[3] However, for any compound to advance from a laboratory curiosity to a viable therapeutic candidate, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics in synthesis to formulation strategies and, ultimately, bioavailability.[4]

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. In the absence of extensive published empirical data for this specific molecule, we leverage first-principles chemical theory and data from analogous structures to build a predictive solubility profile. We delve into the molecular features governing its solubility, explain the causality behind solvent selection, and provide a robust, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of benzimidazole-based therapeutics.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a complex molecule featuring a rigid, fused heterocyclic core with multiple functional groups that dictate its interaction with various solvents.

Key Structural Features:

-

Benzimidazole Core: This bicyclic system is amphoteric. The pyrrolic -NH- group can act as a weak acid (pKa ≈ 14.5), while the imine nitrogen is basic (pKa of the conjugate acid ≈ 7).[5] This allows for potential protonation in acidic media and deprotonation in strongly basic media.

-

Carboxylic Acid (-COOH) Group: This is a primary acidic functional group. Its presence strongly suggests that the molecule's solubility will dramatically increase in aqueous basic solutions (pH > pKa) where it can form a highly polar carboxylate salt.

-

2-Nitrophenyl Group: The nitro group (-NO2) is strongly electron-withdrawing and polar. The phenyl ring itself is non-polar. This substituent adds to the molecule's overall polarity and provides sites for dipole-dipole interactions.

-

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-NH and -OH) and acceptors (the nitrogen atoms of the imidazole ring, the oxygens of the nitro group, and the carbonyl oxygen of the carboxylic acid).

These features result in a molecule with significant polarity, a rigid structure, and the capacity for strong intermolecular interactions (hydrogen bonding and π-π stacking), which often leads to high crystal lattice energy and, consequently, poor solubility in many solvents.

Table 1: Predicted Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₁₄H₉N₃O₄ | |

| Molecular Weight | 283.24 g/mol | |

| Hydrogen Bond Donors | 2 | Can interact favorably with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 5 | High capacity to accept hydrogen bonds from protic solvents. |

| Polarity | High | Likely to be insoluble in non-polar solvents. |

| Ionization | Amphoteric | Solubility is expected to be highly pH-dependent. Soluble in aqueous base (forming carboxylate salt) and potentially in strong aqueous acid (protonating the imidazole ring). |

| Predicted LogP | ~2.5 - 3.5 | Indicates a balance between lipophilic and hydrophilic character, but poor solubility is still expected due to high melting point. |

Theoretical Framework and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means solvents that share similar polarity and hydrogen bonding characteristics with the solute are most likely to be effective. Given the molecular structure, we can predict the solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid across a range of common organic solvents.

Table 2: Predictive Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can accept hydrogen bonds, effectively solvating the polar functional groups of the molecule without competing for donation. DMSO is an exceptional solvent for many benzimidazole derivatives.[7] |

| Polar Protic | Methanol, Ethanol | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions.[7] However, their smaller hydrocarbon chains compared to higher alcohols favor solubility. Solubility of benzimidazoles generally decreases as the alcohol chain length increases.[7] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Acetone's polarity may allow for some dissolution, but it is a weaker H-bond acceptor than DMSO. Ethyl acetate is less polar and likely a poor solvent. |

| Halogenated | Dichloromethane (DCM) | Low | While capable of dissolving a range of organic compounds, the solubility of benzimidazoles in chloroalkanes is typically very low.[8] |

| Non-polar Aromatic | Toluene | Very Low / Insoluble | The high polarity of the solute makes it incompatible with non-polar aromatic solvents. While π-π stacking is possible, it is insufficient to overcome the crystal lattice energy.[8] |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The significant mismatch in polarity will result in negligible solubility. The solute's intermolecular forces are far stronger than any potential interaction with the solvent. |

Gold-Standard Protocol for Experimental Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, providing reliable and reproducible data critical for regulatory filings and formulation development.[9]

Objective: To determine the equilibrium solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Methodology

1. Materials and Equipment:

-

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (>98% purity)

-

Analytical grade organic solvents (e.g., DMSO, Ethanol)

-

Calibrated analytical balance

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Calibrated centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Step 1: Preparation of Saturated Solution

-

Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the added solid.

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

-

Step 2: Equilibration

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for at least 24 hours. Causality: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. For compounds with high crystal lattice energy, dissolution can be slow.[10] A 48-hour period is often preferred to guarantee saturation.

-

-

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for 1-2 hours to let the solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Trustworthiness: This step is crucial. Failure to remove all undissolved microparticles will lead to an overestimation of solubility.

-

Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial.

-

-

Step 4: Quantification

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. The curve must demonstrate linearity (R² > 0.99) for the method to be considered valid.

-

Accurately dilute a sample of the filtered supernatant to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Step 5: Calculation

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The resulting value is the equilibrium solubility, typically reported in mg/mL or mol/L.

-

Field Insights & Implications for Drug Development

The predicted solubility profile highlights a common challenge in drug development: the dichotomy between solubility in organic solvents used for screening and the poor aqueous solubility that hinders formulation.

-

High-Throughput Screening (HTS): The high predicted solubility in DMSO makes 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid compatible with standard HTS protocols, where compounds are typically stored and diluted from DMSO stock solutions.

-

Formulation & Bioavailability: The poor predicted solubility in non-polar and most protic solvents suggests that aqueous solubility will also be very low. For oral drug delivery, low aqueous solubility is a major barrier to absorption and achieving therapeutic efficacy.[4] The dissolution rate often becomes the limiting step for bioavailability.[4]

-

Potential Solubilization Strategies:

-

Salt Formation: The most direct strategy would be to deprotonate the carboxylic acid group with a pharmaceutically acceptable base (e.g., sodium or potassium hydroxide) to form a water-soluble salt. This is a standard approach for acidic compounds.

-

pH Adjustment: For intravenous formulations, the compound could be dissolved in a basic solution to form the soluble salt.

-

Co-solvents and Excipients: In cases where salt formation is not ideal, formulation with co-solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins can enhance solubility.[11]

-

Conclusion

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a molecule of significant pharmaceutical interest, but its complex, polar, and rigid structure presents a solubility challenge. Theoretical analysis strongly indicates that it will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in lower alcohols and poor solubility in non-polar media. This profile makes it suitable for initial laboratory screening but necessitates strategic formulation approaches for in vivo applications. The definitive determination of its solubility requires a rigorous experimental approach, for which the provided isothermal shake-flask protocol serves as a self-validating and reliable method. Understanding and overcoming the solubility limitations of this promising compound will be a critical step in unlocking its full therapeutic potential.

References

-

ResearchGate. (2023). Solubility of Benzimidazoles in Alcohols. Available at: [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]

-

PubChem. 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]

-

PubMed. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available at: [Link]

-

ResearchGate. (2014). 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

- Google Patents. Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

-

ResearchGate. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

-

PubMed. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available at: [Link]

-

Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Available at: [Link]

-

ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Available at: [Link]

-

Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Defense Technical Information Center (DTIC). (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available at: [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].php)

Sources

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

A Comprehensive Guide to the ¹H NMR Characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a theoretical prediction of the ¹H NMR spectrum but also a practical framework for its acquisition and interpretation, grounded in established spectroscopic principles.

Molecular Structure and its ¹H NMR Implications

The structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a composite of three distinct moieties, each influencing the ¹H NMR spectrum in a predictable manner: a benzimidazole core, a 2-nitrophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. A thorough analysis of the ¹H NMR spectrum allows for the unambiguous confirmation of this structure.

The key to interpreting the spectrum lies in understanding the electronic environment of each proton. The electronegativity and anisotropic effects of the constituent atoms and functional groups will cause characteristic shifts in the resonance frequencies of the protons.

Predicted ¹H NMR Spectrum: A Step-by-Step Analysis

An accurate prediction of the ¹H NMR spectrum can be formulated by dissecting the molecule into its core components and considering the influence of each substituent. For this analysis, we will assume the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives that allows for the observation of exchangeable protons like N-H and O-H.[1][2]

The Benzimidazole Core Protons

The benzimidazole ring system gives rise to a set of aromatic proton signals. In the parent 1H-benzimidazole-5-carboxylic acid, the protons on the benzene ring exhibit distinct chemical shifts. Experimental data for 1H-benzimidazole-5-carboxylic acid in DMSO-d₆ shows signals at approximately 8.46 ppm, 8.29 ppm, 7.91 ppm, and 7.72 ppm.[3] The presence of the electron-withdrawing carboxylic acid group at the 5-position generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzimidazole.

The 2-(2-Nitrophenyl) Substituent Protons

The 2-nitrophenyl group introduces another set of four aromatic protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons on the phenyl ring, particularly those in the ortho and para positions.[4] This deshielding effect will cause these protons to resonate at a lower field (higher ppm value).

The Labile Protons: N-H and O-H

The benzimidazole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, often between 12 and 13 ppm in DMSO-d₆.[1][2] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]

The carboxylic acid O-H proton is also expected to appear as a broad singlet in the downfield region, typically above 10 ppm.[5] The exact chemical shift is dependent on concentration and temperature due to hydrogen bonding effects.

Data Presentation: Predicted ¹H NMR Data Table

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Benzimidazole) | ~13.0 | Broad Singlet | - | 1H |

| O-H (Carboxylic Acid) | >12.0 | Broad Singlet | - | 1H |

| H-4 (Benzimidazole) | ~8.5 | Singlet | - | 1H |

| H-6' (Nitrophenyl) | ~8.3 | Doublet | ~8.0 (ortho) | 1H |

| H-7 (Benzimidazole) | ~8.0 | Doublet | ~8.5 (ortho) | 1H |

| H-3' (Nitrophenyl) | ~7.9 | Triplet | ~7.5 (ortho/meta) | 1H |

| H-4' (Nitrophenyl) | ~7.8 | Triplet | ~7.5 (ortho/meta) | 1H |

| H-5' (Nitrophenyl) | ~7.7 | Doublet | ~7.5 (ortho) | 1H |

| H-6 (Benzimidazole) | ~7.6 | Doublet | ~8.5 (ortho) | 1H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid and acquiring its ¹H NMR spectrum.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the dry, purified compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and for observing the N-H and O-H protons.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

-

Acquisition Parameters: Set the following acquisition parameters as a starting point. These may need to be optimized based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 8 ppm, should be adequate to cover all expected signals.

-

-

Data Acquisition: Initiate the acquisition process.

Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier Transform.

-

Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Visualizing the Workflow

The process of ¹H NMR characterization can be visualized as a logical workflow, from sample preparation to final data interpretation.

Caption: Workflow for the ¹H NMR characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

Advanced NMR Techniques for Structural Confirmation

For a more detailed and unambiguous assignment of the proton signals, especially in cases of overlapping multiplets, advanced 2D NMR techniques can be employed.

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the spin systems of the benzimidazole and nitrophenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments and confirming the connectivity of the benzimidazole and nitrophenyl rings.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which could be useful in determining the preferred conformation of the 2-nitrophenyl group relative to the benzimidazole core.

Conclusion

The ¹H NMR spectrum of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is rich with information that, when correctly interpreted, provides definitive structural confirmation. By understanding the individual contributions of the benzimidazole core, the 2-nitrophenyl substituent, and the 5-carboxylic acid group, a detailed prediction of the spectrum can be made. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire and interpret the ¹H NMR data for this and structurally related compounds, ensuring the scientific integrity of their work in drug discovery and development.

References

- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1766.

- Pinto, M., & Elguero, J. (2021). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.

- Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Proton

- 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR. (n.d.). ChemicalBook.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (n.d.). MDPI.

- Mass spectral behavior of 5(6)-substituted benzimidazoles. (n.d.).

- 5.5: Chemical Shift. (2023, February 11). Chemistry LibreTexts.

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 3. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

mass spectrometry analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a molecule of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, the narrative of this guide is rooted in the principles of causality and self-validation, explaining not just the 'how' but the fundamental 'why' behind each methodological choice. We will explore optimal sample preparation, ionization strategies, and the predictable fragmentation pathways elucidated by high-resolution tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the structural characterization of complex heterocyclic compounds.

Introduction: The Analytical Imperative

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₉N₃O₄) is a heterocyclic compound featuring three key functional moieties: a benzimidazole core, a nitrophenyl group, and a carboxylic acid. This unique combination of acidic, basic, and reducible groups presents a distinct analytical challenge and necessitates a sophisticated characterization approach. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity, specificity, and the ability to probe molecular structure through controlled fragmentation.

In drug discovery and development, unambiguous structural confirmation is non-negotiable. Mass spectrometry provides definitive evidence of molecular weight and, through tandem MS, yields a structural "fingerprint" that can confirm identity, identify metabolites, or characterize impurities. This guide establishes a reliable analytical workflow, grounded in established principles of mass spectrometry.

Physicochemical Profile and Its Analytical Implications

A molecule's behavior in the mass spectrometer is dictated by its physicochemical properties. Understanding these properties is the first step in designing a robust analytical method.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₁₄H₉N₃O₄ | Provides the basis for calculating the exact mass. |

| Monoisotopic Mass | 283.0593 Da | The target mass for high-resolution MS detection. |

| Average Mass | 283.241 Da | |

| Key Functional Groups | Carboxylic Acid, Imidazole Nitrogens, Nitro Group | The carboxylic acid is readily deprotonated for negative-ion mode ESI. The basic imidazole nitrogens are prime sites for protonation in positive-ion mode ESI. The nitro group provides a characteristic fragmentation pathway. |

| Predicted Acidity (pKa) | ~4.0 (Carboxylic Acid) | Suggests that negative ion mode Electrospray Ionization (ESI) will be highly efficient, as the molecule will be readily deprotonated in common reversed-phase solvents. |

| Predicted Basicity (pKa) | ~5.0 (Benzimidazole) | Indicates that positive ion mode ESI is also viable, with protonation occurring on the benzimidazole ring. |

Core Methodology: From Sample to Spectrum

The following sections detail a validated protocol for the analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. The causality behind each step is explained to ensure adaptability and troubleshooting.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to introduce the analyte into the ion source in a state amenable to efficient ionization, free from interfering contaminants.

Protocol:

-

Solvent Selection: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a 50:50 mixture of acetonitrile and water. The choice of solvent is critical; it must fully solubilize the analyte and be compatible with the ESI process.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that mirrors the initial mobile phase conditions of the LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

Rationale:

-

Acidification (Formic Acid): In positive ion mode, adding a small amount of acid to the sample and mobile phase ensures the analyte is protonated in solution before it enters the ESI source, promoting the formation of [M+H]⁺ ions.

-

Basification (Ammonium Hydroxide): Conversely, for negative ion mode, a basic modifier promotes the deprotonation of the carboxylic acid, enhancing the signal for the [M-H]⁻ ion.

-

Ionization: The Gateway to the Mass Analyzer

Electrospray Ionization (ESI) is the technique of choice for this molecule due to its polarity and the presence of ionizable functional groups. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.

-

Positive Ion Mode ESI ([M+H]⁺): The protonated molecular ion is formed at an expected m/z of 284.0666 . This mode probes the stability of the molecule with an added proton, typically on the benzimidazole nitrogen.

-

Negative Ion Mode ESI ([M-H]⁻): The deprotonated molecular ion is formed at an expected m/z of 282.0521 . This mode is often more sensitive for carboxylic acids and provides complementary fragmentation data.

Mass Analysis: Achieving Precision and Clarity

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended.

-

Expertise & Trustworthiness: HRMS provides an accurate mass measurement with an error of less than 5 parts per million (ppm). This allows for the confident determination of the elemental formula, a cornerstone of structural validation. For C₁₄H₉N₃O₄, an observed mass of 284.0660 ([M+H]⁺) would correspond to a mass error of just -2.1 ppm, providing high confidence in the assigned formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Collision-Induced Dissociation (CID) is the most common method for generating fragment ions. The precursor ion (e.g., m/z 284.0666) is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen). The resulting product ions reveal the molecule's structural backbone. Understanding these fragmentation pathways is key to structural confirmation.[1]

Predicted Fragmentation Pathways: A Structural Fingerprint

The fragmentation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is predictable based on the established fragmentation rules for its constituent functional groups.[2][3][4] The presence of nitro, carboxylic acid, and benzimidazole moieties leads to several characteristic neutral losses and product ions.

Positive Ion Mode ([M+H]⁺) Fragmentation

Protonation on a benzimidazole nitrogen initiates a cascade of fragmentation events upon CID.

-

Initial Losses from the Carboxylic Acid:

-

Loss of H₂O (18.01 Da): A common initial loss from a protonated carboxylic acid, leading to an acylium ion at m/z 266.0560 .

-

Loss of CO₂ (43.99 Da) and H: Decarboxylation is a dominant pathway, resulting in an ion at m/z 239.0716 .

-

-

Losses from the Nitro Group:

-

Loss of NO (29.99 Da): A characteristic fragmentation of nitroaromatic compounds.

-

Loss of NO₂ (46.01 Da): Another key indicator of a nitro group.

-

-

Cleavage of the Core Structure:

-

Scission of the bond between the phenyl and benzimidazole rings can lead to fragments corresponding to the nitrophenyl cation and the benzimidazole carboxylic acid cation.

-

Caption: Predicted fragmentation pathway in positive ESI mode.

Negative Ion Mode ([M-H]⁻) Fragmentation

Deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion. This directs the fragmentation pathway.

-

Primary Fragmentation:

-

Loss of CO₂ (43.99 Da): The most facile and often the base peak in the MS/MS spectrum of a deprotonated carboxylic acid. This yields a highly stable carbanion at m/z 238.0628 .[5]

-

-

Subsequent Fragmentations:

-

The resulting ion at m/z 238.0628 can further fragment by losing NO or NO₂ from the nitro group.

-

Caption: Predicted fragmentation pathway in negative ESI mode.

Summary of Key Ions

| Ion Description | Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Molecular Ion | [C₁₄H₉N₃O₄+H]⁺ / [C₁₄H₉N₃O₄-H]⁻ | 284.0666 | 282.0521 |

| Loss of Water | [C₁₄H₇N₃O₃]⁺ | 266.0560 | - |

| Loss of Carbon Dioxide | [C₁₃H₈N₃O₂]⁻ | - | 238.0628 (Base Peak) |

| Loss of Nitro Group | [C₁₄H₉N₂O₂]⁺ | 238.0710 | - |

Comprehensive Experimental Workflow

A systematic workflow ensures data is acquired reproducibly and comprehensively. This process validates the instrumentation and the method before analyzing unknown samples.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. youtube.com [youtube.com]

- 3. journalijdr.com [journalijdr.com]

- 4. scispace.com [scispace.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Nitrophenyl Benzimidazole Derivatives

This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and application of nitrophenyl benzimidazole derivatives. Designed for researchers, medicinal chemists, and material scientists, this document delves into the fundamental principles governing the unique optical properties of this important class of heterocyclic compounds, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of Nitrophenyl Benzimidazole Scaffolds

Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their versatile therapeutic properties.[1] The introduction of a nitrophenyl moiety to the benzimidazole core dramatically influences the molecule's electronic and photophysical characteristics. The potent electron-withdrawing nature of the nitro group creates a molecule with a significant intramolecular charge transfer (ICT) character, which is the foundation for its rich and tunable photophysical behavior.[2] These derivatives have garnered substantial interest for their applications as fluorescent probes for metal ions, pH sensors, and as components in organic light-emitting diodes (OLEDs).[3][4] This guide will elucidate the key photophysical phenomena observed in nitrophenyl benzimidazole derivatives, including solvatochromism, excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), providing the theoretical framework and experimental methodologies to harness these properties for advanced applications.

Synthesis of Nitrophenyl Benzimidazole Derivatives: A Step-by-Step Protocol

The most common and efficient method for synthesizing 2-(nitrophenyl)-1H-benzimidazole derivatives is the condensation of an o-phenylenediamine with a nitrobenzaldehyde.[5] This reaction can be carried out using various catalysts and conditions, with modern approaches favoring microwave-assisted and eco-friendly methods to enhance yields and reduce reaction times.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Nitrophenyl)-1H-benzimidazole

This protocol provides a robust and rapid method for the synthesis of a representative nitrophenyl benzimidazole derivative.

Materials:

-

o-Phenylenediamine

-

4-Nitrobenzaldehyde

-

Ethanol (absolute)

-

Montmorillonite K10 clay (catalyst)

-

Microwave reactor

-

Round-bottom flask (microwave compatible)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a microwave-compatible round-bottom flask, combine o-phenylenediamine (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and a catalytic amount of Montmorillonite K10.

-

Solvent Addition: Add a minimal amount of absolute ethanol to create a slurry.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress with TLC.

-

Reaction Monitoring: Periodically pause the reaction, cool the vessel, and take a small aliquot to spot on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane) to check for the consumption of starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, cool the flask to room temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-nitrophenyl)-1H-benzimidazole as a solid.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods. This often leads to cleaner reactions with fewer side products.

-

Montmorillonite K10: This acidic clay acts as a heterogeneous catalyst, facilitating the condensation and subsequent cyclization steps. Its solid nature allows for easy removal by filtration.

-

Ethanol: Serves as a polar, protic solvent that is effective at dissolving the reactants and is compatible with microwave heating.

Caption: A generalized workflow for the microwave-assisted synthesis of nitrophenyl benzimidazole derivatives.

Core Photophysical Properties and Their Characterization

The unique photophysical properties of nitrophenyl benzimidazole derivatives stem from the interplay of their molecular structure and the surrounding environment. Understanding these properties is key to their application in various fields.

Solvatochromism: Probing the Environment's Polarity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[8] Nitrophenyl benzimidazoles, with their inherent ICT character, are excellent examples of solvatochromic dyes. The electron-donating benzimidazole moiety and the electron-withdrawing nitrophenyl group create a significant dipole moment that changes upon photoexcitation. This change in dipole moment leads to differential solvation of the ground and excited states, resulting in a shift in the absorption and emission spectra as a function of solvent polarity.[9]

Experimental Protocol: Solvatochromic Study

-